molecular formula C9H16O2 B093112 Allyl hexanoate CAS No. 123-68-2

Allyl hexanoate

Cat. No. B093112
CAS RN: 123-68-2
M. Wt: 156.22 g/mol
InChI Key: RCSBILYQLVXLJG-UHFFFAOYSA-N
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Description

Allyl hexanoate, also known as 3-hexenyl hexanoate, is an ester of allyl alcohol and hexanoic acid. It is a colorless liquid with a pleasant, fruity odor. This compound is found in many fruits and vegetables, including apples, pears, and blackberries. It is also used as a flavoring and fragrance ingredient in food and cosmetics. This compound has been studied for its potential medicinal and pharmacological properties, and its use in laboratory experiments.

Scientific Research Applications

  • Catalytic Synthesis : Allyl hexanoate can be synthesized using various catalysts. For instance, activated carbon supported SnCl4·5H2O under microwave irradiation achieves an 85.5% yield (Yuan Lin, 2007). Similarly, nano-H4SiW12O40/SiO2 catalysts have been used, achieving up to 97.2% esterification (Wang Lian-guang, 2010).

  • Food Flavoring : this compound's concentration variability in pineapple-flavored beverages and yogurts was studied. It showed considerable variation, with concentrations ranging from less than 0.01 to 89.41 mg/kg. This is significant for dietary exposure assessments (A. Raffo et al., 2012).

  • Insect Repellent and Insecticidal Properties : Research on this compound has shown its potential as an insect repellent and insecticide. For example, it was found effective against Acyrthosiphon pisum (pea aphid) and Tribolium castaneum (red flour beetle), suggesting its role in pest control (Marta Giner et al., 2013).

  • Synthetic Chemistry : this compound has been involved in various synthetic processes. For instance, the cobalt-catalyzed carboxylation of allylic C(sp3)-H bond with CO2 can create linear styrylacetic acid and hexa-3,5-dienoic acid derivatives (Kenichi Michigami et al., 2017).

  • Toxicity Studies : Its toxicity has been studied in various contexts, such as in insect cell lines and Spodoptera littoralis larvae, providing insights into the differential cytotoxicity among allyl esters in insect cells of different species and tissues (Marta Giner et al., 2012).

Mechanism of Action

Target of Action

Allyl hexanoate, also known as allyl caproate, is a volatile flavoring compound . It is primarily used in the food industry as a flavoring agent, where its primary targets are the olfactory receptors in the nasal cavity. These receptors play a crucial role in the perception of smell, which is a key factor in the taste and enjoyment of food.

Mode of Action

The mode of action of this compound involves its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a pineapple-like aroma . This interaction enhances the flavor profile of food products, contributing to a more enjoyable eating experience.

Biochemical Pathways

Upon ingestion, this compound undergoes enzymatic hydrolysis, breaking down into allyl alcohol and hexanoic acid . This process is facilitated by enzymes in the gastrointestinal tract, such as pancreatic lipase. The resulting compounds are then further metabolized. For instance, allyl alcohol can be oxidized to acrolein, a process mediated by alcohol dehydrogenase .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, the compound is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it undergoes metabolic transformations, such as the aforementioned hydrolysis . The metabolites are eventually excreted, primarily via the urine.

Result of Action

The primary result of this compound’s action is the enhancement of flavor in food products. By interacting with olfactory receptors, it imparts a pineapple-like aroma that can enhance the overall flavor profile of foods . Additionally, its metabolites may contribute to various physiological processes due to their involvement in different metabolic pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and aroma can be affected by temperature and pH. Moreover, its stability and efficacy as a flavoring agent can be influenced by the presence of other ingredients in food products. Proper storage conditions, such as low temperature and absence of light, can help maintain its stability and effectiveness .

Safety and Hazards

Allyl hexanoate is classified as a flammable liquid (Category 4), and it is toxic if swallowed or in contact with skin . It is also toxic to aquatic life with long-lasting effects . Safety measures include wearing respiratory protection, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The global market for Allyl hexanoate is expected to grow in the future . It is used in a variety of products, including food, flavor, and fragrance, cosmetics, and pharmaceuticals . The demand for oxygenated allylic intermediates is increasing, revealing the significance of this type of compound .

properties

IUPAC Name

prop-2-enyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSBILYQLVXLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047653
Record name Allyl hexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour
Record name Hexanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol)
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.884-0.890
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

123-68-2
Record name Allyl caproate
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Record name Allyl caproate
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Record name Allyl hexanoate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20962
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Record name Hexanoic acid, 2-propen-1-yl ester
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Record name Allyl hexanoate
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Record name Allyl hexanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222
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Record name ALLYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Propenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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